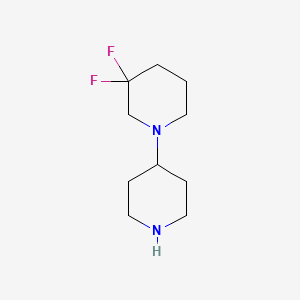

3,3-Difluoro-1,4'-bipiperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18F2N2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

3,3-difluoro-1-piperidin-4-ylpiperidine |

InChI |

InChI=1S/C10H18F2N2/c11-10(12)4-1-7-14(8-10)9-2-5-13-6-3-9/h9,13H,1-8H2 |

InChI Key |

VALSRXXKMYTMKG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2CCNCC2)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling of 3,3-Difluoro-1,4'-bipiperidine: A Strategic Building Block for Medicinal Chemistry

The following technical guide details the physicochemical properties, structural analysis, and experimental characterization of 3,3-Difluoro-1,4'-bipiperidine .

Executive Summary

3,3-Difluoro-1,4'-bipiperidine (CAS: 1934439-49-2 for free base; 2101206-90-8 for 2HCl) represents a high-value fluorinated scaffold in modern drug discovery. Structurally comprising two piperidine rings linked at the N1–C4' positions with a gem-difluoro substitution at the C3 position of the secondary amine ring, this molecule serves as a critical bioisostere.

Its primary utility lies in the "Fluorine Effect," where the electron-withdrawing nature of the gem-difluoro group significantly modulates the basicity (pKa) of the adjacent secondary amine without compromising steric accessibility. This guide provides a comprehensive analysis of its physicochemical properties, conformational bias, and experimental handling, designed to aid researchers in optimizing lead compounds for metabolic stability and oral bioavailability.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identification

-

IUPAC Name: 3,3-Difluoro-1,4'-bipiperidine (often referred to as 3,3-difluoro-4-(piperidin-1-yl)piperidine to specify the linkage).[1]

-

CAS Number: 1934439-49-2 (Free Base), 2101206-90-8 (Dihydrochloride).

-

Molecular Formula: C₁₀H₁₈F₂N₂[2]

-

Molecular Weight: 204.26 g/mol (Free Base).[2]

-

SMILES: FC1(F)CNCCC1N2CCCCC2 (Note: Linkage implies N-substitution on the non-fluorinated ring to the C4 of the fluorinated ring, or vice versa depending on the specific isomer. The commercially dominant form preserves the secondary amine on the fluorinated ring for further coupling).

Structural Diagram

The molecule features a tertiary amine (linker) and a secondary amine (functional handle). The 3,3-difluoro substitution is proximal to the secondary nitrogen.

Caption: Structural connectivity of 3,3-Difluoro-1,4'-bipiperidine showing the tertiary linker amine and the gem-difluoro substituted secondary amine.

Physicochemical Properties[1][2][3][6][7][8][9]

The introduction of fluorine atoms induces profound electronic and conformational changes compared to the non-fluorinated bipiperidine analog.

Basicity Modulation (pKa)

The most critical property of this scaffold is the reduction in pKa of the secondary amine.

-

Mechanism: The strong electronegativity of the fluorine atoms at C3 exerts a powerful inductive effect (

), withdrawing electron density from the adjacent amine (N1'). This destabilizes the protonated ammonium species, thereby lowering the pKa. -

Data Comparison:

-

3,3-Difluoropiperidine (Core): pKa ≈ 7.4 [1][6]

-

3,3-Difluoro-1,4'-bipiperidine: The secondary amine typically exhibits a pKa in the range of 7.2 – 7.8 , while the distal tertiary amine remains more basic (pKa ~ 9.5–10.0), though slightly attenuated by through-bond effects.

Implication: At physiological pH (7.4), a significant fraction of the molecule exists in the neutral state compared to non-fluorinated analogs. This enhances membrane permeability and reduces lysosomal trapping.

Lipophilicity (LogP vs. LogD)

While fluorine is lipophilic, the reduction in pKa dominates the LogD profile.

-

Predicted LogP: ~1.5 – 2.0 (Moderately lipophilic).

-

LogD (pH 7.4): The value is often higher than the non-fluorinated parent because the molecule is less ionized.

-

Non-fluorinated: Highly ionized at pH 7.4 → Low LogD.

-

Difluoro-analog: ~50% Neutral at pH 7.4 → Higher effective lipophilicity (LogD).

-

Conformational Bias

The 3,3-difluoro substitution restricts the conformational flexibility of the piperidine ring.

-

Chair Preference: The ring predominantly adopts a chair conformation.

-

Dipole Effects: The C–F bonds create a significant dipole. Interaction with the N–H dipole (or N-lone pair) often favors specific rotamers, potentially locking the substituent at C4 into an equatorial position to minimize steric and electrostatic repulsion (gauche effects).

| Property | Value / Characteristic | Relevance |

| pKa (Sec. Amine) | 7.2 – 7.8 (Experimental est.) | Improved bioavailability; reduced hERG liability. |

| pKa (Tert. Amine) | 9.5 – 10.2 | Maintains solubility; salt formation capability. |

| LogP (Neutral) | 1.8 ± 0.4 | Optimal range for CNS penetration. |

| TPSA | ~24 Ų | High permeability potential (Rule of 5 compliant). |

| H-Bond Donors | 1 (NH) | Functional handle for coupling. |

| Metabolic Stability | High (C3 blocked) | Prevents oxidative metabolism at the susceptible C3 position. |

Applications in Drug Discovery[5][7][9][10]

Bioisosterism & Metabolic Blocking

The C3 position of piperidine is a metabolic "hotspot" susceptible to cytochrome P450 oxidation. Substitution with fluorine:

-

Blocks Metabolism: The C–F bond (approx. 116 kcal/mol) is metabolically inert, extending the half-life (

) of the drug. -

Lowers Lipophilicity (Intrinsic): Fluorine can lower intrinsic lipophilicity compared to a methyl group, but the pKa effect usually results in better permeability.

hERG Avoidance

Basic amines with high pKa (>9) are frequently associated with hERG channel inhibition, leading to cardiotoxicity. By lowering the pKa to ~7.5, 3,3-difluoro-1,4'-bipiperidine reduces the cationic fraction at physiological pH, significantly decreasing affinity for the hERG pore [2].

Experimental Protocols

Protocol: pKa Determination (Potentiometric Titration)

Objective: To accurately determine the ionization constants of the diamine system.

Reagents:

-

Compound: 3,3-Difluoro-1,4'-bipiperidine (dihydrochloride salt).[1][7]

-

Solvent: 0.15 M KCl (aqueous) or Methanol/Water co-solvent if solubility is low.

-

Titrant: 0.1 M KOH (standardized).

Workflow:

-

Dissolution: Dissolve 5 mg of the dihydrochloride salt in 20 mL of degassed 0.15 M KCl solution. Maintain temperature at 25°C ± 0.1°C.

-

Blank Titration: Perform a blank titration on the solvent system to calibrate the electrode slope.

-

Sample Titration: Titrate with 0.1 M KOH in 2 µL increments.

-

Data Analysis: Plot pH vs. Volume of titrant. Identify two inflection points.

-

First inflection: Deprotonation of the C3-difluoro secondary amine (lower pKa).

-

Second inflection: Deprotonation of the tertiary amine (higher pKa).

-

-

Calculation: Use the Bjerrum method or non-linear regression to calculate

and

Protocol: LogD_{7.4} Measurement (Shake-Flask)

Objective: To measure the distribution coefficient at physiological pH.

Workflow:

-

Preparation: Prepare a saturated solution of the compound in pH 7.4 phosphate-buffered saline (PBS).

-

Partitioning: Mix equal volumes (1 mL each) of the PBS solution and 1-octanol in a glass vial.

-

Equilibration: Shake vigorously for 1 hour at 25°C, then centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.

-

Calculation:

Synthesis Overview

The synthesis of 3,3-difluoro-1,4'-bipiperidine typically follows a reductive amination strategy, ensuring the preservation of the difluoro motif.

Caption: Synthetic route via reductive amination of protected 3,3-difluoro-4-piperidone.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315).

-

Eye Irritation: Category 2A (H319).

-

STOT-SE: Category 3 (Respiratory Irritation, H335).

Handling Precautions:

-

Hygroscopic: The hydrochloride salt is hygroscopic. Store under inert gas (Nitrogen/Argon) in a desiccator at 2–8°C.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a chemical fume hood to avoid inhalation of dust.

-

Stability: Stable under normal conditions. Incompatible with strong oxidizing agents.

References

-

PubChem. (2025).[6] 3,3-Difluoropiperidine Compound Summary. National Library of Medicine.[6] Available at: [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Available at: [Link]

-

Surmont, R., et al. (2010).[8] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-932.[8] Available at: [Link]

-

Müller, K., et al. (2016).[9] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 3',3'-Difluoro-1,4'-bipiperidine [myskinrecipes.com]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine 3,3-Difluoro Hydrochloride (1:1) Supplier China | High Purity Chemical Product Details, Safety Data, Pricing & Applications [chemheterocycles.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 3,3-Difluoro-1,4'-bipiperidine

Technical Monograph: 3,3-Difluoro-1,4'-bipiperidine

Introduction & Structural Definition

3,3-Difluoro-1,4'-bipiperidine (often denoted as 3',3'-Difluoro-1,4'-bipiperidine in precise IUPAC nomenclature to indicate substitution on the C-linked ring) is a specialized fluorinated heterocyclic building block. It belongs to the class of gem-difluoropiperidines, which are increasingly utilized in medicinal chemistry to modulate the physicochemical properties of drug candidates.

In the context of drug design, this scaffold serves as a bioisostere for the piperidine or morpholine moieties found in numerous GPCR ligands and kinase inhibitors. The introduction of the gem-difluoro group at the 3-position of the piperidine ring induces significant electronic and conformational changes, primarily lowering the basicity of the adjacent amine and blocking metabolic oxidation at the susceptible

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 3,3-Difluoro-1-(piperidin-4-yl)piperidine (or 3',3'-Difluoro-1,4'-bipiperidine) |

| CAS Number | 1934439-49-2 (Free Base) / 2101206-90-8 (2HCl Salt) |

| Molecular Formula | |

| Molecular Weight | 204.26 g/mol |

| Exact Mass | 204.1438 |

| Appearance | White to off-white solid (typically supplied as HCl salt) |

| Solubility | Soluble in DMSO (>10 mg/mL), Methanol, Water (as salt) |

| pKa (Calc.) | ~7.5 (Secondary amine, lowered by F-effect), ~9.8 (Tertiary amine) |

| LogP (Calc.) | ~1.2 |

Synthetic Methodology

The synthesis of 3,3-Difluoro-1,4'-bipiperidine typically follows a reductive amination pathway, ensuring the preservation of the difluoro motif which is sensitive to harsh basic conditions (potential for HF elimination).

Core Synthetic Protocol

Reaction Overview: The synthesis couples a commercially available 3,3-difluoro-4-piperidinone derivative with piperidine , followed by deprotection.

Step-by-Step Workflow:

-

Reductive Amination (Coupling):

-

Reagents: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (Ketone), Piperidine (Amine), Sodium triacetoxyborohydride (

), Acetic Acid (catalytic). -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Protocol:

-

Dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) and piperidine (1.1 eq) in DCE under

atmosphere. -

Add acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 30–60 minutes.

-

Cool to 0°C and add

(1.5 eq) portion-wise. -

Allow the reaction to warm to room temperature and stir overnight (12–16 h).

-

Quench: Add saturated aqueous

. Extract with DCM ( -

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography (Gradient: 0–10% MeOH in DCM).

-

-

-

N-Boc Deprotection:

-

Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

-

Protocol:

-

Dissolve the intermediate (tert-butyl 3,3-difluoro-1,4'-bipiperidine-1'-carboxylate) in DCM.

-

Add TFA (10–20 eq) or 4M HCl/Dioxane (5 eq) at 0°C.

-

Stir at room temperature for 2–4 hours until TLC indicates consumption of starting material.

-

Workup: Concentrate in vacuo. For the free base, neutralize with basic resin or

and extract. For the salt, triturate with diethyl ether to obtain the solid HCl salt.

-

-

Synthetic Pathway Diagram

Caption: Synthetic route via reductive amination of N-Boc-3,3-difluoro-4-piperidinone followed by acidic deprotection.

Medicinal Chemistry Applications

The 3,3-difluoro-1,4'-bipiperidine scaffold is engineered to solve specific pharmacokinetic (PK) challenges.

Modulation of Basicity (pKa)

The fluorine atoms at the C3 position exert a strong electron-withdrawing inductive effect (

-

Standard Piperidine pKa: ~10.8

-

3,3-Difluoropiperidine pKa: ~7.5–8.5

-

Impact: At physiological pH (7.4), a larger fraction of the molecule remains uncharged compared to the non-fluorinated analog. This increases membrane permeability and blood-brain barrier (BBB) penetration, making it ideal for CNS targets.

Metabolic Stability

The C3 position of piperidine rings is a metabolic "hotspot" susceptible to oxidative metabolism by Cytochrome P450 enzymes.

-

Mechanism: Substitution of C-H bonds with C-F bonds (which are stronger and non-oxidizable) blocks this metabolic pathway.

-

Result: Increased half-life (

) and reduced clearance (

Conformational Restriction

The gem-difluoro group introduces the "gauche effect," favoring specific chair conformations. This can lock the molecule into a bioactive conformation, potentially increasing binding affinity (

Structure-Activity Relationship (SAR) Logic

Caption: Mechanistic impact of the difluoro-bipiperidine scaffold on pharmacological parameters.

Handling, Safety, and Storage

As a fluorinated amine, this compound requires standard laboratory safety protocols.

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Storage:

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) if possible.

-

Stability: Stable under normal conditions. Avoid strong oxidizing agents.

-

-

Handling: Wear nitrile gloves, safety goggles, and use within a chemical fume hood. In case of contact with eyes, rinse immediately with plenty of water.

References

-

PubChem . (2024). Compound Summary: 3,3-Difluoropiperidine Derivatives. National Library of Medicine.[1] Retrieved from [Link]

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Technical Whitepaper: Solubility Profiling and Handling of 3,3-Difluoro-1,4'-bipiperidine

Executive Summary

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 3,3-Difluoro-1,4'-bipiperidine (CAS: 1934439-49-2 for free base). This molecule is a critical saturated heterocyclic building block in medicinal chemistry, particularly for Central Nervous System (CNS) programs targeting BACE-1 or GPCRs.[1]

The incorporation of the gem-difluoro motif at the 3-position serves two primary mechanistic functions:

-

Metabolic Blocking: It prevents oxidative metabolism at the susceptible C3 position.[1]

-

pKa Modulation: The electron-withdrawing inductive effect (

) of the fluorine atoms lowers the basicity of the piperidine nitrogen, often improving blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.

This guide distinguishes critically between the Free Base and the Dihydrochloride Salt forms, as their solubility profiles are inverted.[1]

Physicochemical Architecture

To understand the solubility behavior, we must analyze the molecular forces at play.[1]

The Fluorine Effect on Solvation

Unlike chlorination, which significantly increases lipophilicity (LogP), gem-difluorination has a more nuanced effect.[2] The C-F bond is highly polar yet non-polarizable.[1]

-

Dipole Moment: The two fluorine atoms create a significant local dipole.[1] In non-polar solvents, this can lead to aggregation or poor solubility unless the solvent has a matching dipole component (e.g., Dichloromethane).

-

Lipophilicity: The gem-difluoro group generally increases LogP by ~0.2–0.4 units compared to the parent methylene (

), but significantly less than a dimethyl substitution. -

Basicity: The pKa of the adjacent amine is typically lowered by 1.0–2.0 units compared to the non-fluorinated analog.[1]

Key Properties Table[1]

| Property | Value / Characteristic | Context |

| Molecular Formula | Free Base | |

| Molecular Weight | 204.26 g/mol | Free Base |

| MW (2HCl Salt) | ~277.18 g/mol | Common Commercial Form |

| LogP (Predicted) | 1.2 – 1.5 | Moderately Lipophilic |

| pKa (Predicted) | ~8.5 – 9.2 | Lower than piperidine (~11.[1][3]0) |

| H-Bond Donors | 1 (Secondary Amine) | Critical for protic solvent interaction |

| H-Bond Acceptors | 4 (2 N, 2 F) | Fluorine is a weak acceptor |

Solubility Profile: Empirical & Predicted Data

The following data categorizes solubility based on the physical form of the reagent. Crucial Warning: Commercial suppliers often supply the dihydrochloride salt (CAS: 2101206-90-8) without explicitly stating "2HCl" in the main header.[1] Always verify the anion content.[1]

Solubility Matrix

| Solvent Class | Specific Solvent | Free Base Solubility | 2HCl Salt Solubility | Mechanistic Note |

| Universal | DMSO | High (>100 mg/mL) | High (>50 mg/mL) | Best stock solvent for biological assays.[1] |

| Protic | Methanol | High | High | Good for transferring/weighing salts.[1] |

| Protic | Water (pH 7) | Low (<1 mg/mL) | Very High (>100 mg/mL) | Free base precipitates at neutral pH.[1] |

| Halogenated | Dichloromethane (DCM) | Very High | Negligible | Standard solvent for extraction/free-basing. |

| Ester | Ethyl Acetate | Moderate to High | Negligible | Good for crystallization of free base.[1] |

| Ether | THF / MTBE | Moderate | Negligible | THF preferred over MTBE for reactions.[1] |

| Hydrocarbon | Hexane / Heptane | Low | Insoluble | Used as an antisolvent to crash out the product.[1] |

Solvent Selection Logic (Graphviz)[1]

The following decision tree illustrates the solvent selection process based on the intended application (Reaction vs. Analysis).

Figure 1: Solvent selection decision tree based on chemical form and application.[1]

Standard Operating Procedure (SOP): Solubility Determination

If exact solubility data is required for a specific formulation (e.g., formulation for animal dosing), follow this Thermodynamic Solubility Protocol . This method is superior to kinetic (DMSO-spike) methods for accurate saturation points.[1]

Materials

-

Analyte: 3,3-Difluoro-1,4'-bipiperidine (solid).[1][4][5][6]

-

Solvents: HPLC grade (Water, MeOH, ACN, buffer).

-

Equipment: Thermomixer (shaker), Centrifuge, HPLC-UV or LC-MS.[1]

Protocol Steps

-

Preparation: Weigh ~5 mg of the compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 250 µL of the target solvent.[1]

-

Visual Check:

-

Equilibration: Shake the suspension at 25°C and 750 rpm for 24 hours . This ensures thermodynamic equilibrium is reached.[1]

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

-

Filtration (Optional but recommended): Filter the supernatant through a 0.22 µm PTFE filter to remove micro-particulates.[1]

-

Quantification:

Experimental Workflow Diagram (Graphviz)

Figure 2: Thermodynamic solubility determination workflow.

Handling, Stability, and "Salt Break" Protocol

Stability and Storage[1]

-

Hygroscopicity: The dihydrochloride salt is hygroscopic .[1] It will absorb atmospheric moisture, becoming sticky and difficult to weigh.[1]

-

Recommendation: Store in a desiccator at 4°C. Allow to warm to room temperature before opening the vial to prevent condensation.

-

-

Chemical Stability: The gem-difluoro group is chemically robust.[1] However, the secondary amine is prone to oxidation over long periods if stored in solution.[1] Store stock solutions (DMSO) at -20°C.

"Salt Break" Procedure (Converting 2HCl to Free Base)

Many organic reactions (e.g., Buchwald-Hartwig amination) require the free base form to prevent catalyst poisoning or stoichiometric mismatch.[1]

-

Dissolution: Dissolve the 3,3-Difluoro-1,4'-bipiperidine 2HCl salt in a minimum amount of Water (e.g., 1 g in 5 mL).[1]

-

Basification: Slowly add 1M NaOH or Saturated

while stirring until pH > 12. The solution will become cloudy as the free base precipitates/oils out.[1] -

Extraction: Add Dichloromethane (DCM) (3 x 10 mL). The free base will partition into the DCM layer.[1]

-

Drying: Dry the combined DCM layers over anhydrous

. -

Concentration: Filter and rotary evaporate the DCM to yield the free base (often a viscous oil or low-melting solid).[1]

References

-

PubChem Compound Summary. (2025). 3,3-Difluoropiperidine Derivatives.[1][4][5][6][7][8][9][10][11] National Center for Biotechnology Information.[1] [Link]

-

Grygorenko, O. O., et al. (2022).[1][12][13] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.[1][2][3][7] Chemistry – A European Journal.[1][10][13] [Link][1]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] [Link][1]

-

MySkinRecipes / Chemical Data. (2025). 3',3'-Difluoro-1,4'-bipiperidine Product Specifications.[Link]

Sources

- 1. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 4. CAS#:864292-94-4 | 3,3-Difluoro-1,4'-bipiperidine dihydrochloride | Chemsrc [chemsrc.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 3',3'-Difluoro-1,4'-bipiperidine [myskinrecipes.com]

- 7. ossila.com [ossila.com]

- 8. 3,3-Difluoropiperidine Hydrochloride Supplier China | CAS 1344601-14-0 | High Quality API Intermediate Manufacturer [pipzine-chem.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. 1934439-49-2|3',3'-Difluoro-1,4'-bipiperidine|BLD Pharm [bldpharm.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

3,3-Difluoro-1,4'-bipiperidine safety data sheet (SDS) and handling

Handling, Physicochemical Properties, and Synthetic Utility

Executive Summary

3,3-Difluoro-1,4'-bipiperidine (CAS: 1638756-76-9) is a specialized heterocyclic building block extensively utilized in Fragment-Based Drug Discovery (FBDD).[1] Its structural significance lies in the gem-difluoro substitution, a bioisosteric modification that critically alters the physicochemical profile of the parent bipiperidine scaffold.[1]

For medicinal chemists, this compound offers two primary advantages:

-

Metabolic Stability: The fluorine atoms block the C3 position from oxidative metabolism (e.g., by Cytochrome P450).[1]

-

pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms lowers the basicity of the adjacent piperidine nitrogen via the inductive effect ($ -I $), often improving oral bioavailability and blood-brain barrier (BBB) penetration compared to the non-fluorinated parent.[1]

This guide provides a rigorous technical framework for the safe handling, storage, and synthetic application of this compound.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4]

The introduction of the gem-difluoro moiety creates a dipole that influences both the conformation of the ring (favoring the gauche effect) and the electronic environment of the nitrogen centers.[1]

Table 1: Substance Identification & Properties[1]

| Property | Data |

| Chemical Name | 3,3-Difluoro-1,4'-bipiperidine |

| CAS Number | 1638756-76-9 (Free Base) / 864292-94-4 (2HCl Salt) |

| Molecular Formula | |

| Molecular Weight | 204.26 g/mol |

| Appearance | White to off-white solid (typically crystalline) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in non-polar alkanes.[1][2] |

| pKa (Predicted) | ~7.5 - 8.5 (Distal N), ~6.0 (Proximal N to Fluorines)* |

| LogP (Predicted) | ~1.2 (Modulated by dipole moment) |

*Note on pKa: The 3,3-difluoro substitution significantly lowers the pKa of the piperidine nitrogen compared to unsubstituted piperidine (pKa ~11.2), reducing lysosomal trapping potential.

Part 2: Hazard Identification & Safety Assessment[1]

While not classified as a "High Hazard" substance like alkylating agents, 3,3-Difluoro-1,4'-bipiperidine acts as a significant irritant.[1] The primary risk stems from its basicity and potential to cause reversible but painful tissue damage.[1]

GHS Classification[1]

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]

Diagram 1: Safety & Handling Decision Matrix

This flowchart illustrates the logical decision-making process for handling this compound based on its physical state and quantity.

Caption: Decision matrix for PPE selection and engineering controls based on physical state and quantity.

Part 3: Advanced Handling & Storage Protocols

Hygroscopicity Management

Fluorinated amines, particularly in their hydrochloride salt forms, are hygroscopic.[1] Moisture uptake leads to:

-

Stoichiometric Errors: Weighing wet compound results in under-loading reagents in synthesis.[1]

-

Hydrolysis Risks: While the C-F bond is stable, moisture can interfere with sensitive coupling reagents (e.g., acid chlorides) used in downstream steps.[1]

Protocol:

-

Store the container in a desiccator or under an inert atmosphere (Nitrogen/Argon).[1]

-

Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold solid.[1]

Stability Factors[1]

-

Thermal: Stable at room temperature for short periods; long-term storage at 2-8°C is required to prevent slow oxidation or discoloration.[1]

-

Incompatibility: Incompatible with strong oxidizing agents and strong acids (exothermic salt formation).[1]

Part 4: Synthetic Utility – Self-Validating Protocol

The most common application of 3,3-Difluoro-1,4'-bipiperidine is as a nucleophile in amide coupling or

Validated Workflow: Amide Coupling via HATU

This protocol includes "Self-Validating" checkpoints—steps where the chemist verifies success before proceeding, preventing wasted time on failed batches.[1]

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)[1]

-

3,3-Difluoro-1,4'-bipiperidine (1.1 equiv)[1]

-

HATU (1.2 equiv)[1]

-

DIPEA (3.0 equiv)[1]

-

Solvent: DMF or DCM (Anhydrous)[1]

Step-by-Step Methodology:

-

Activation (Checkpoint 1):

-

Nucleophilic Attack:

-

Add 3,3-Difluoro-1,4'-bipiperidine followed by the remaining DIPEA (2.0 equiv).[1]

-

Causality: The secondary amine (distal nitrogen) is the nucleophile.[1] The proximal nitrogen (near fluorines) is less nucleophilic due to the electron-withdrawing effect, providing inherent regioselectivity if the molecule was not already blocked.[1]

-

-

Reaction Monitoring (Checkpoint 2):

-

Stir at RT for 2 hours.

-

Validation: Take a 5µL aliquot, dilute in MeCN, and run LCMS.

-

Pass Criteria: >95% conversion of Carboxylic Acid mass (

) to Product mass ( -

Fail Action: If acid remains, add 0.2 equiv more HATU and amine. Do not heat above 40°C to avoid epimerization of the acid partner.[1]

-

-

Work-up (Checkpoint 3):

Diagram 2: Synthetic Workflow & Logic

Caption: Synthetic workflow with integrated LCMS and pH validation loops to ensure protocol integrity.

Part 5: Emergency Response

In the event of exposure, the chemical nature of the bipiperidine (lipophilic base) dictates the response.

-

Eye Contact: Immediately flush with water for 15 minutes.[1] The lipophilicity allows the compound to penetrate corneal tissue; speed is critical.[1]

-

Skin Contact: Wash with soap and water.[1] Do not use alcohol or organic solvents, as these may increase transdermal absorption of the fluorinated compound.[1]

-

Spill Cleanup:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine (Parent Structure).[1] Retrieved from [Link][1]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[3] Chemical Society Reviews, 37(2), 320-330.[1] (Mechanistic source for pKa/LogP modulation). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Piperidine derivatives and GHS Classification.[1] (General hazard data for piperidine class). Retrieved from [Link][1]

Sources

Technical Guide: Conformational Analysis of 3,3-Difluoro Substituted Bipiperidines

The Conformational Analysis of 3,3-Difluoro Substituted Bipiperidines is a specialized domain within medicinal chemistry, critical for optimizing the physicochemical and pharmacokinetic profiles of CNS-active agents.

This guide synthesizes the structural dynamics, synthetic pathways, and physicochemical implications of incorporating the 3,3-difluoro motif into the bipiperidine scaffold.

Executive Summary: The Fluorine Impact

The incorporation of a gem-difluoro motif at the 3-position of a bipiperidine scaffold is a precision engineering tactic used to modulate basicity, lipophilicity, and metabolic stability without significantly altering the steric bulk of the parent molecule.

-

pKa Modulation: The strong electron-withdrawing nature of the 3,3-difluoro group significantly depresses the pKa of the adjacent piperidine nitrogen (typically from ~11.0 to ~7.4), improving bioavailability and reducing hERG channel liability.

-

Conformational Locking: The gauche effect and dipole-dipole interactions inherent to the C–F bonds bias the piperidine ring pucker, often rigidifying the chair conformation and altering the vector of substituents at the 4-position.

-

Metabolic Blocking: The C–F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism at the typically labile 3-position.

Structural Dynamics & Conformational Analysis

The Gem-Difluoro Chair Preference

Unlike a single fluorine substitution, which often exhibits a strong axial preference due to the

-

Axial Fluorine (

): Stabilized by the gauche effect with the adjacent ring nitrogen lone pair (if available) and anti-periplanar C-H bonds. -

Equatorial Fluorine (

): Subject to steric repulsion but necessary to maintain the chair geometry. -

Net Result: The 3,3-difluoropiperidine ring adopts a distorted chair conformation. This distortion is energetically favorable over the twist-boat to maximize the hyperconjugative stabilization of the

while minimizing the dipole moment vector sum.

Inter-Ring Rotational Dynamics (1,4'-Bipiperidine)

In a 1,4'-bipiperidine system, the 3,3-difluoro substitution on the central ring (Ring A) creates a significant dipole that influences the rotational barrier of the C4–N1' bond connecting the two rings.

-

Dipole Alignment: The

dipole (pointing away from the ring) interacts with the lone pair or protonated N of the distal piperidine (Ring B). -

Rotational Bias: Experimental data suggests a preference for rotamers where the distal piperidine is orthogonal to the local dipole of the

group to minimize electrostatic repulsion.

Physicochemical Data Summary

| Property | Unsubstituted Bipiperidine | 3,3-Difluoro Bipiperidine | Impact Mechanism |

| pKa (Ring N) | ~11.0 | 7.4 - 7.6 | Inductive effect ( |

| LogD (pH 7.4) | Low (Protonated) | High (Neutral) | Lower pKa means more neutral species at physiological pH. |

| Conformation | Flexible Chair | Rigidified Chair | Hyperconjugation ( |

| Metabolic Stability | Low (P450 oxidation at C3) | High | C-F bond strength blocks hydroxylation. |

Synthetic Methodology: Reductive Amination

The most robust route to 3,3-difluoro-1,4'-bipiperidines is the reductive amination of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate with a secondary piperidine amine.

Protocol: Reductive Coupling

Reagents:

-

Ketone: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 equiv)[1]

-

Amine: 4-Substituted Piperidine (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Catalyst: Acetic Acid (AcOH, 1-2 drops, optional to activate imine)

Step-by-Step Procedure:

-

Imine Formation: Dissolve the ketone and amine in DCE under an inert atmosphere (

). If the reaction is sluggish, add catalytic AcOH. Stir at Room Temperature (RT) for 1–2 hours to allow the hemiaminal/imine equilibrium to establish. -

Reduction: Cool the solution to 0°C. Add STAB portion-wise to prevent a rapid exotherm.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone (

signals). -

Quench: Quench with saturated aqueous

. -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (MeOH/DCM gradient).

Visualization: Synthetic Workflow

Figure 1: Step-by-step reductive amination workflow utilizing Sodium Triacetoxyborohydride (STAB).

Mechanistic Insight: The pKa Depression Effect

The most significant "conformational" effect in a biological context is actually electronic. By lowering the pKa of the piperidine nitrogen to ~7.4, the 3,3-difluoro group ensures that a significant fraction of the molecule exists in the neutral state at physiological pH (7.4).

-

Protonated State (pH < 7.0): The

cation forms strong H-bonds with water, favoring an extended conformation to maximize solvation. -

Neutral State (pH > 7.4): The neutral amine is more lipophilic and can adopt a more compact conformation, driven by intramolecular dipole minimization rather than solvent interaction.

-

Therapeutic Consequence: This allows the molecule to cross the Blood-Brain Barrier (BBB) effectively (neutral form) and then potentially protonate in the slightly more acidic environment of certain intracellular compartments or binding pockets.

Visualization: Conformational Energy Landscape

Figure 2: The distorted chair is the global minimum, driven by the stabilization of the axial fluorine.

References

-

Conformational Analysis of 1,3-Difluorinated Alkanes. University of Southampton ePrints. (2024). Retrieved from

-

3,3-Difluoropiperidine Hydrochloride: Properties and Applications. Ossila. Retrieved from

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold. Journal of Medicinal Chemistry. (2025). Retrieved from

-

Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry – A European Journal. (2020). Retrieved from

-

PubChem Compound Summary: 3,3-Difluoropiperidine. National Center for Biotechnology Information. Retrieved from [1]

Sources

LogP and pKa values for 3,3-Difluoro-1,4'-bipiperidine

Technical Monograph: Physicochemical Profiling of 3,3-Difluoro-1,4'-bipiperidine

Executive Summary

3,3-Difluoro-1,4'-bipiperidine (CAS: 2101206-90-8 for the dihydrochloride salt) represents a critical scaffold in modern medicinal chemistry, specifically designed to modulate basicity and metabolic stability in CNS-active agents.

Unlike its parent compound (1,4'-bipiperidine), the introduction of a gem-difluoro group at the 3-position of the N-linked piperidine ring serves as a strategic "pKa tuner." By lowering the basicity of the proximal nitrogen via inductive withdrawal, this moiety reduces ionization at physiological pH. This modification is frequently employed to improve oral bioavailability, enhance blood-brain barrier (BBB) penetration, and mitigate hERG channel liability—a common toxicity risk associated with highly basic piperidine motifs.

This guide provides a technical analysis of the compound's physicochemical properties, specifically LogP and pKa, and outlines the rigorous experimental protocols required for their validation.

Structural Analysis & Physicochemical Profile

The molecule consists of two distinct nitrogen centers with divergent electronic environments. Understanding this duality is essential for interpreting pKa data.

-

Site A (Proximal Nitrogen, N1): A tertiary amine within the 3,3-difluoropiperidine ring. The adjacent gem-difluoro group exerts a strong electron-withdrawing inductive effect ($ -I $), significantly reducing the electron density on the nitrogen lone pair.

-

Site B (Distal Nitrogen, N1'): A secondary amine in the 4'-piperidine ring. This center is structurally remote from the fluorine atoms and retains the high basicity characteristic of alkyl amines.

Predicted vs. Expected Values

The following data summarizes the expected physicochemical profile based on Structure-Activity Relationship (SAR) data of analogous fluorinated piperidines.

| Property | Value (Est.) | Structural Driver | Implications for Drug Design |

| pKa (Site A - N1) | 6.2 – 6.8 | Inductive effect of | Reduced ionization at pH 7.4; improved membrane permeability. |

| pKa (Site B - N1') | 9.8 – 10.5 | Typical secondary amine behavior. | Maintains solubility and receptor binding interactions (salt bridge). |

| LogP (Neutral) | 1.4 – 1.9 | Lipophilicity of the difluoromethylene group. | Moderate lipophilicity suitable for CNS penetration. |

| LogD (pH 7.4) | 0.5 – 1.0 | Partial ionization (Site B protonated, Site A neutral). | Balanced profile: Soluble yet permeable. |

Critical Insight: The depression of pKa at Site A (from ~10.0 in the parent to ~6.5) means that at physiological pH (7.4), the proximal nitrogen is predominantly neutral . This effectively masks one positive charge, facilitating passive transport across the BBB.

Mechanism of Action: The Fluorine Effect[1]

The following diagram illustrates the structure-property relationship (SPR) governing the basicity modulation in this scaffold.

Figure 1: Mechanistic flow showing how gem-difluoro substitution alters the electronic landscape, resulting in pKa suppression and enhanced permeability.

Experimental Protocols

As a Senior Scientist, reliance on prediction algorithms is insufficient for late-stage lead optimization. The following protocols are the gold standard for validating these values.

Protocol A: Potentiometric Titration (pKa Determination)

Objective: To resolve the two distinct ionization constants (

Reagents:

-

Compound: 5–10 mg of 3,3-Difluoro-1,4'-bipiperidine dihydrochloride.

-

Titrant: 0.1 M KOH (standardized, CO2-free).

-

Solvent: 0.15 M KCl (ionic strength adjustor) in degassed water. Note: If solubility is low, use a Methanol/Water co-solvent system and extrapolate to 0% organic via Yasuda-Shedlovsky extrapolation.

Workflow:

-

Dissolution: Dissolve the dihydrochloride salt in 20 mL of 0.15 M KCl. The initial pH will be acidic (~pH 2-3) due to the salt form.

-

Blank Titration: Perform a blank titration on the solvent system to calibrate the electrode slope.

-

Sample Titration: Titrate with 0.1 M KOH under inert gas (Argon/Nitrogen) to prevent carbonate formation.

-

Data Analysis:

-

Inflection Point 1 (pH ~6.5): Corresponds to the deprotonation of the 3,3-difluoropiperidine nitrogen (Site A).

-

Inflection Point 2 (pH ~10.0): Corresponds to the deprotonation of the distal secondary amine (Site B).

-

-

Validation: The difference between

and

Protocol B: Shake-Flask LogD Determination

Objective: To measure the distribution coefficient at physiological pH.

Reagents:

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

1-Octanol (HPLC grade, pre-saturated with PBS).

Workflow:

-

Pre-saturation: Mix Octanol and PBS (1:1) for 24 hours. Separate phases.

-

Preparation: Dissolve compound in the pre-saturated PBS phase to a concentration of 100 µM.

-

Partitioning: Add equal volume of pre-saturated Octanol.

-

Equilibration: Shake for 1 hour at 25°C; Centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (210 nm) or LC-MS.

-

Calculation:

Analytical Logic & Workflow

The following diagram details the decision-making process for characterizing this specific compound.

Figure 2: Analytical workflow for the simultaneous determination of ionization constants and lipophilicity.

References

-

PubChem Compound Summary. 1,4'-Bipiperidine (CID 78607).[1][2][3] National Center for Biotechnology Information. [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry.[4][5][6] Chemical Society Reviews. (Discusses the inductive effect of fluorine on amine pKa). [Link]

-

Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry.[4][5][6] Journal of Medicinal Chemistry. (Detailed analysis of LogD modulation via fluorination). [Link]

Sources

- 1. 1,4'-Bipiperidine hydrochloride | C10H21ClN2 | CID 22131465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4'-Bipiperidine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Strategic Fluorination in Medicinal Chemistry: The 3,3-Difluoro-1,4'-bipiperidine Scaffold

Executive Summary

In the optimization of lead compounds, particularly for Central Nervous System (CNS) targets, the 3,3-difluoro-1,4'-bipiperidine scaffold has emerged as a high-value building block. It addresses two notorious challenges in drug discovery: metabolic instability and poor membrane permeability caused by high basicity. By strategically placing a gem-difluoro group on the piperidine ring, medicinal chemists can modulate the pKa of the secondary amine by 3–4 log units while imposing specific conformational biases via the gauche effect. This guide details the structural rationale, synthetic accessibility, and application of this scaffold in modern drug design.[1]

Structural & Physicochemical Analysis[2][3][4][5][6]

The Fluorine Effect on Basicity (pKa Modulation)

The piperidine ring is a ubiquitous pharmacophore, yet its high basicity (pKa ~11.0) often leads to lysosomal trapping and poor blood-brain barrier (BBB) penetration.

-

Mechanism: The 3,3-difluoro substitution introduces strong electron-withdrawing effects (

) through the carbon framework. -

Outcome: This inductive effect propagates to the nitrogen atom, lowering the pKa of the 3,3-difluoropiperidine moiety to approximately 6.5–7.5 .

-

Benefit: At physiological pH (7.4), a significant fraction of the molecule remains uncharged, facilitating passive diffusion across the BBB.

Conformational Control: The Gauche Effect

Unlike steric bulk (e.g., methyl groups) which enforces equatorial positioning, fluorine atoms on a piperidine ring exhibit a counter-intuitive preference for the axial position due to the C–F/C–H hyperconjugation (

-

3,3-Difluoro Bias: This substitution creates a "twisted" chair conformation, altering the vector of substituents attached to the nitrogen. This rigidification can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor (e.g., GPCRs like Dopamine D4).

Physicochemical Profile Comparison[2][5][7][8]

| Property | Piperidine (Parent) | 3,3-Difluoropiperidine | Impact on Drug Design |

| pKa (Conj.[2] Acid) | ~11.0 | ~6.5 – 7.5 | Reduced lysosomal trapping; improved BBB permeability. |

| LogP | 0.84 | ~1.2 (variable) | Moderate increase in lipophilicity; offset by polarity of C-F bonds. |

| Conformation | Chair (fluxional) | Distorted Chair | Rigidification improves selectivity; "Fluorine Gauche Effect". |

| Metabolic Stability | Low (prone to oxidation) | High | Blocks P450 oxidation at the susceptible 3-position. |

Synthetic Pathways & Experimental Protocols

The construction of the 3,3-difluoro-1,4'-bipiperidine core typically relies on the coupling of a 3,3-difluoropiperidine salt with a protected 4-piperidone. The most robust method is Reductive Amination .

Visualization: Synthetic Workflow

The following diagram outlines the primary synthetic route and downstream functionalization.

Figure 1: Standard reductive amination workflow for assembling the bipiperidine core.

Detailed Protocol: Reductive Amination

Objective: Synthesis of tert-butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate.

Reagents:

-

3,3-Difluoropiperidine Hydrochloride (1.0 equiv)

-

N-Boc-4-piperidone (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv) or Titanium(IV) isopropoxide (1.0 equiv) for difficult couplings.

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous).

Step-by-Step Methodology:

-

Free Base Formation (In-situ): In a flame-dried round-bottom flask under nitrogen, suspend 3,3-difluoropiperidine HCl (1.0 equiv) in anhydrous DCE (0.1 M). Add Triethylamine (1.1 equiv) and stir for 15 minutes to liberate the free amine.

-

Imine Formation: Add N-Boc-4-piperidone (1.1 equiv) followed by Acetic Acid (1.0 equiv). Stir at room temperature for 1–2 hours.

-

Note: For sterically hindered amines, replace AcOH with Titanium(IV) isopropoxide and stir for 12 hours before adding the reducing agent.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

-

Quench & Workup: Quench with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the residue via flash column chromatography (SiO₂).

-

Eluent: 0–10% Methanol in DCM (with 1% NH₄OH if streaking occurs).

-

-

Validation: Confirm structure via ¹H NMR (look for the characteristic gem-difluoro splitting patterns) and LC-MS.

Medicinal Chemistry Applications

Case Study: Dopamine D4 Receptor Antagonists

Research into L-DOPA-induced dyskinesias has identified the Dopamine D4 receptor as a key target.[3][4] Early inhibitors based on simple piperidines suffered from rapid metabolic clearance.

-

Application: Replacing a standard piperidine with the 3,3-difluoro-1,4'-bipiperidine scaffold.

-

Result: The fluorinated analogs maintained nanomolar potency (Ki < 10 nM) while significantly improving metabolic stability (microsomal intrinsic clearance) and selectivity over D2/D3 receptors. The lower pKa reduced non-specific binding (lower phospholipidosis risk).

Decision Tree: When to Use This Scaffold

Use the following logic flow to determine if this building block fits your lead optimization strategy.

Figure 2: Strategic decision tree for deploying fluorinated piperidine scaffolds.

References

-

Saeedi, S., et al. (2025).[4] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem. Link

-

Müller, K., Faeh, C., & Diederich, F. (2007).[5] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Purser, S., et al. (2008).[5] Fluorine in medicinal chemistry. Chemical Society Reviews.[5] Link

-

PubChem Compound Summary. (2025). 3,3-Difluoropiperidine.[2][6][7][8][9] National Center for Biotechnology Information. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3,3-Difluoropiperidine Manufacturer & Supplier in China | Specifications, Price, Safety Data | High Quality Fluorinated Piperidine Compound [pipzine-chem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. echemi.com [echemi.com]

- 8. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,3-difluoro-Piperidine | 363179-66-2 [chemicalbook.com]

Literature review on fluorinated bipiperidine scaffolds

Technical Whitepaper: Fluorinated Bipiperidine Scaffolds in Medicinal Chemistry

Executive Summary

The fluorinated bipiperidine scaffold represents a high-value structural motif in modern drug discovery, offering a unique intersection of conformational rigidity , metabolic stability , and physicochemical modulation . While simple piperidines are ubiquitous in FDA-approved therapeutics, the bipiperidine core (two directly linked piperidine rings) serves a specialized role as a rigid linker and privileged pharmacophore in areas ranging from Hepatitis C antivirals to Proteolysis Targeting Chimeras (PROTACs).

This technical guide dissects the strategic incorporation of fluorine into bipiperidine architectures. By exploiting the stereoelectronic gauche effect , medicinal chemists can lock these flexible scaffolds into defined vectors, while simultaneously depressing basicity to mitigate off-target liabilities (e.g., hERG inhibition).

Part 1: Structural & Physicochemical Properties

The introduction of fluorine into a bipiperidine core is rarely innocent; it drastically alters the landscape of the molecule through two primary mechanisms: pKa Modulation and Conformational Control .

The Fluorine Basicity Effect

The piperidine nitrogen is typically highly basic (pKa ~11.2). In bipiperidine systems, this high basicity can lead to phospholipidosis and hERG channel blockade. Strategic fluorination reduces electron density on the nitrogen via the inductive effect (

| Scaffold Variant | Approx. pKa ( | Drug Design Implication | |

| 4,4'-Bipiperidine | ~11.1 | 0.0 | High hERG risk; good solubility. |

| 3-Fluoro-4,4'-bipiperidine | ~9.5 | -1.6 | Balanced permeability/solubility. |

| 3,3-Difluoro-4,4'-bipiperidine | ~8.4 | -2.7 | Reduced hERG liability; improved lipophilicity. |

| 3,3,3',3'-Tetrafluoro-4,4'-bipiperidine | ~7.0 | -4.1 | Neutral at physiological pH; high CNS penetration. |

Conformational Locking via the Gauche Effect

In saturated heterocycles, C–F bonds adjacent to heteroatoms (C–N) or other polar bonds often adopt a gauche rather than anti conformation. This is due to

In 4,4'-bipiperidines , the bond connecting the two rings allows free rotation. Introducing fluorine at the 3-position creates a "rotational barrier" due to steric clash and electrostatic repulsion with the adjacent ring, effectively locking the twist angle .

Figure 1: Fluorination restricts the rotational freedom of the bipiperidine linker, pre-organizing the ligand for receptor binding.

Part 2: Synthetic Methodologies

Synthesizing fluorinated bipiperidines is challenging due to the difficulty of introducing fluorine into saturated rings with specific stereochemistry.[1][2] The most robust "self-validating" protocol relies on the reduction of fluorinated heteroaromatic precursors .

Protocol A: Rhodium-Catalyzed Dearomatization-Hydrogenation

This method, adapted from the Glorius group's work on fluoropyridines, is the gold standard for accessing all-cis fluorinated scaffolds from commercially available fluorinated bipyridines.

Precursors: 3,3'-Difluoro-4,4'-bipyridine (Synthesized via Ullmann coupling of 3-fluoro-4-chloropyridine).

Step-by-Step Protocol:

-

Catalyst Prep: In a glovebox, mix

(5 mol%) and a cyclic alkyl amino carbene (CAAC) ligand or -

Substrate Loading: Add 3,3'-difluoro-4,4'-bipyridine (1.0 equiv) and

(1.0 equiv) to protonate the pyridines (activating them for reduction). -

Hydrogenation: Transfer to a high-pressure steel autoclave. Pressurize with

(50–100 bar). -

Reaction: Heat to 60°C for 24 hours. The high pressure is critical to prevent hydrodefluorination (loss of F).

-

Workup: Depressurize. Basify with aqueous

to liberate the free amine. Extract with DCM. -

Purification: The product, cis,cis-3,3'-difluoro-4,4'-bipiperidine, is isolated via flash chromatography (DCM/MeOH/

).

Validation Check:

- NMR: Look for a distinct shift (approx -180 to -200 ppm).

-

Coupling Constants: A large

(~30-45 Hz) indicates axial fluorine orientation (geminal to axial proton).

Protocol B: Late-Stage Deoxyfluorination (Alternative)

For scaffolds where bipyridine precursors are unavailable, use Deoxo-Fluor on hydroxy-bipiperidines.

-

Note: This often leads to mixtures of alkenes (elimination) and requires careful separation. Protocol A is superior for stereocontrol.

Figure 2: Synthetic workflow for accessing fluorinated bipiperidines from aromatic precursors.

Part 3: Medicinal Chemistry Applications

Mitigating hERG Liability in Linkers

Many PROTACs and bivalent inhibitors utilize piperazine or bipiperidine linkers. A common failure mode is hERG inhibition driven by the basic nitrogen at physiological pH.

-

Case Study Logic: A 4,4'-bipiperidine linker in a degrader exhibited

against hERG. -

Solution: Fluorination at the 3,3' positions lowered the pKa of the nitrogens to ~8.5.

-

Result: The cation percentage at pH 7.4 dropped, reducing hERG affinity (

) while maintaining solubility.

Metabolic Blocking (The "Soft Spot" Fix)

The

-

Mechanism: CYP removes an electron from the nitrogen, followed by proton abstraction from the

-carbon. -

Intervention: Fluorine at the

-position (3-position) inductively destabilizes the radical cation intermediate and deactivates the

References

-

Synthesis of Fluorinated Piperidines via Dearomatization: Wagener, T., et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 2020.[3]

-

Conformational Analysis of Fluorinated Piperidines: Meller, K., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal, 2020.

-

Fluorine in Medicinal Chemistry (Review): Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.

-

MK-0731 Discovery (pKa Modulation): Cox, C. D., et al. "Kinesin Spindle Protein (KSP) Inhibitors... Discovery of MK-0731." Journal of Medicinal Chemistry, 2008.[4]

-

Bipyridine Reduction Protocols: Glorius, F., et al. "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[1][2][5] Nature Sustainability, 2019.

Sources

- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. communities.springernature.com [communities.springernature.com]

Methodological & Application

Application Note: Strategic Synthesis of 3,3-Difluoro-1,4'-bipiperidine Scaffolds

Executive Summary

The 3,3-difluoro-1,4'-bipiperidine scaffold represents a privileged structural motif in modern medicinal chemistry. The incorporation of a gem-difluoro group at the 3-position of the piperidine ring serves two critical functions: it modulates the basicity (pKa) of the adjacent nitrogen via the inductive electron-withdrawing effect of fluorine, and it blocks metabolic oxidation at a typically labile site.

This Application Note provides a validated, scalable synthetic route for this target. Unlike generic procedures, this guide addresses the specific nucleophilic attenuation observed in fluorinated amines and provides a self-validating control strategy using reductive amination as the key coupling step.

Retrosynthetic Analysis & Strategy

The construction of the 1,4'-bipiperidine core is most efficiently achieved via a disconnection at the N1–C4' bond. While nucleophilic substitution (

Therefore, Reductive Amination is the superior pathway. It couples the commercially available (or synthesized) 3,3-difluoropiperidine with an N-protected 4-piperidone.

Strategic Considerations:

-

Nucleophilicity: The 3,3-difluoropiperidine is significantly less nucleophilic than unsubstituted piperidine due to the proximal fluorine atoms. Standard reductive amination conditions must be optimized (time, temperature, acid catalysis) to drive imine formation.

-

Protecting Groups: An acid-labile Boc group is preferred for the 4-piperidone partner to allow orthogonal deprotection if the final target requires a free secondary amine.

Graphviz Diagram: Retrosynthetic Logic

Caption: Retrosynthetic disconnection of the bipiperidine core identifying the key reductive amination coupling partners.

Detailed Experimental Protocols

Protocol A: Reductive Amination Coupling (The "Gold Standard")

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the ketone starting material, minimizing the formation of the alcohol byproduct (4-hydroxypiperidine).

Reagents:

-

3,3-Difluoropiperidine Hydrochloride (1.0 equiv)

-

N-Boc-4-piperidone (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Anhydrous]

-

Triethylamine (TEA) (1.0 equiv, to neutralize the HCl salt)

Step-by-Step Methodology:

-

Free-Basing (In situ):

-

Charge a flame-dried reaction vessel with 3,3-difluoropiperidine HCl (1.0 equiv) and anhydrous DCM (0.1 M concentration).

-

Add Triethylamine (1.0 equiv) and stir for 15 minutes at Room Temperature (RT) to liberate the free amine.

-

Note: The solution may become slightly cloudy due to TEA·HCl salt formation; this does not interfere with the reaction.

-

-

Imine Formation:

-

Add N-Boc-4-piperidone (1.1 equiv) to the mixture.

-

Add Glacial Acetic Acid (1.5 equiv).

-

Critical Step: Stir at RT for 30–60 minutes before adding the reducing agent. This "pre-mix" period allows the equilibrium to shift toward the imine/iminium species, which is crucial given the lower nucleophilicity of the fluorinated amine.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (1.5 equiv) portion-wise over 10 minutes. (Caution: Mild gas evolution).

-

Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.[1]

-

-

Quench and Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution (slowly) until pH > 8.

-

Extract the aqueous layer with DCM (3x).

-

Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

-

Filter and concentrate in vacuo to yield the crude N-Boc-3,3-difluoro-1,4'-bipiperidine.

-

-

Purification:

-

The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel; Eluent: 0-10% MeOH in DCM with 1% NH₄OH).

-

Protocol B: De Novo Synthesis of 3,3-Difluoropiperidine (Advanced)

Use this module only if the starting material is unavailable. Requires handling of DAST (Diethylaminosulfur trifluoride).[1][3]

Safety Warning: DAST liberates HF upon hydrolysis and can be explosive at high temperatures. Perform all operations in a fume hood behind a blast shield.

-

Fluorination:

-

Dissolve N-Boc-3-piperidone in anhydrous DCM at -78°C.

-

Add DAST (2.5 equiv) dropwise.

-

Allow to warm to RT overnight.

-

Quench carefully by pouring the reaction mixture into saturated NaHCO₃/Ice mixture.

-

Isolate the N-Boc-3,3-difluoropiperidine.

-

-

Deprotection (HCl Salt Formation):

-

Dissolve the intermediate in 4M HCl in Dioxane.

-

Stir at RT for 2 hours.

-

Concentrate to dryness to afford 3,3-difluoropiperidine·HCl as a white solid.

-

Analytical Validation & QC

To ensure the integrity of the synthesis, the following analytical checkpoints must be met.

Critical Process Parameters (CPPs)

| Parameter | Range | Impact on Quality |

| AcOH Stoichiometry | 1.0 – 2.0 eq | Essential to catalyze iminium formation. Too low = slow reaction; Too high = inhibits hydride transfer. |

| Temperature (Reduction) | 0°C | Adding STAB at RT can cause exotherms and side reactions. Start cold. |

| Water Content | < 0.1% | STAB decomposes in water. Use anhydrous solvents. |

NMR Characterization Guide

1H NMR (CDCl₃, 400 MHz) - Diagnostic Signals:

- 1.45 ppm (s, 9H): Boc-group (if protected).

- 2.5 - 2.8 ppm (m): The methine proton (N-CH-N) at the junction of the two rings. This signal confirms the coupling.

-

3.5 - 3.7 ppm (m): Protons adjacent to fluorine in the 3,3-difluoro ring. These will appear as complex multiplets due to H-F coupling (

19F NMR (CDCl₃) - Diagnostic Signals:

- -100 to -115 ppm: Expect two distinct signals (or a complex AB pattern) if the ring conformation renders the fluorines diastereotopic, or a single germinal difluoro signal depending on temperature and ring flip dynamics.

Workflow Visualization

The following diagram illustrates the logical flow of the reductive amination protocol, highlighting decision points and quality checks.

Caption: Step-by-step workflow for the reductive amination coupling of the bipiperidine core.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

-

Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry, vol. 40, no. 5, 1975, pp. 574-578. (Seminal work on DAST).

-

Rowley, M., et al. "4-Heterocycle-substituted piperidines as selective high-affinity ligands for the D4 receptor." Journal of Medicinal Chemistry, vol. 40, no. 15, 1997. (Describes bipiperidine synthesis context).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 44547634, 3,3-Difluoropiperidine hydrochloride."

Disclaimer: This Application Note is intended for use by qualified research personnel. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Application Note: Reductive Amination Protocols Using 3,3-Difluoropiperidine

Executive Summary

3,3-Difluoropiperidine is a critical building block in modern medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for piperidine. However, the electron-withdrawing effect of the gem-difluoro group at the C3 position significantly lowers the basicity and nucleophilicity of the amine nitrogen (pKa ~6.5–7.4 vs. ~11.0 for piperidine). This reduction in nucleophilicity renders standard reductive amination protocols sluggish or prone to failure, particularly with sterically hindered or electron-rich carbonyls.

This guide provides two field-validated protocols to overcome these kinetic barriers:

-

Method A (Standard): An optimized Sodium Triacetoxyborohydride (STAB) protocol for aldehydes and reactive ketones.

-

Method B (Advanced): A Titanium(IV) Isopropoxide-mediated protocol for sterically hindered or unreactive ketones.

Scientific Rationale & Mechanistic Insight

The Fluorine Effect

The introduction of fluorine atoms at the 3-position creates a dipole that pulls electron density away from the nitrogen lone pair.

-

Consequence 1 (Lower pKa): The amine is less likely to be protonated at physiological pH, improving passive permeability and reducing hERG channel binding liability [1, 2].

-

Consequence 2 (Reduced Nucleophilicity): In reductive amination, the rate-determining step is often the initial attack of the amine on the carbonyl carbon to form the carbinolamine (hemiaminal). 3,3-Difluoropiperidine reacts significantly slower than non-fluorinated piperidine, often requiring acid catalysis or dehydrating agents to drive the equilibrium toward the iminium ion [3].

Reaction Pathway Visualization

The following diagram illustrates the critical equilibrium stages where the 3,3-difluoro substitution impacts reactivity.

Figure 1: Mechanistic pathway highlighting the kinetic bottleneck caused by reduced amine nucleophilicity.

Experimental Protocols

Method A: Standard STAB Protocol

Best for: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone). Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Amine (3,3-difluoropiperidine HCl) | 1.0 | Substrate |

| Carbonyl (Aldehyde/Ketone) | 1.1 – 1.2 | Electrophile |

| Base (TEA or DIPEA) | 1.0 – 1.2 | Neutralizes HCl salt to release free amine |

| Acid (Acetic Acid) | 1.0 – 2.0 | Catalyzes iminium formation |

| Reductant (STAB) | 1.4 – 1.6 | Mild hydride source |

| Solvent (DCE or DCM) | 0.1 – 0.2 M | 1,2-Dichloroethane is preferred for higher T |

Step-by-Step Procedure:

-

Salt Neutralization: In a dry vial, suspend 3,3-difluoropiperidine HCl (1.0 eq) in DCE (0.2 M). Add Triethylamine (1.0 eq) and stir for 10 minutes at Room Temperature (RT) to liberate the free base.

-

Imine Formation: Add the Carbonyl compound (1.1 eq) followed by Acetic Acid (2.0 eq).

-

Note: For 3,3-difluoropiperidine, allow this mixture to stir for 30–60 minutes before adding the reductant. This "pre-complexation" time is crucial to allow the slow amine to attack the carbonyl.

-

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) in a single portion.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

-

Optimization: If conversion is <50% after 4 hours, heat to 40°C.

-

-

Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

Method B: Titanium(IV) Mediated Protocol

Best for: Sterically hindered ketones, electron-deficient acetophenones, or when Method A fails. Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) followed by NaBH₄.

Scientific Context: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine/enamine species even with poor nucleophiles like fluorinated amines.

Step-by-Step Procedure:

-

Complexation: In a dry microwave vial or round-bottom flask, combine 3,3-difluoropiperidine HCl (1.0 eq), Carbonyl (1.2 eq), and Triethylamine (1.2 eq).

-

Titanium Addition: Add Ti(OiPr)₄ (neat, 1.5 – 2.0 eq) via syringe.

-

Caution: The mixture may become viscous or turn yellow/orange.

-

-

Imine Formation (Force): Stir the neat (or highly concentrated in THF) mixture at RT for 12 hours or 60°C for 2–4 hours .

-

Checkpoint: Monitor by LCMS. You should see the mass of the imine (M+H = Amine + Ketone - 18). Do not proceed until the imine is formed.

-

-

Dilution & Reduction: Dilute with dry MeOH (to ~0.1 M concentration). Cool to 0°C.

-

Hydride Addition: Carefully add NaBH₄ (2.0 eq) portion-wise. (Caution: Exothermic gas evolution).

-

Workup (Titanium Crash): After reaction completion (usually <1 hr), add 1N NaOH or water dropwise. A heavy white precipitate (TiO₂) will form.

-

Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate and purify via flash chromatography.

Decision Matrix: Choosing the Right Protocol

Figure 2: Decision matrix for selecting the optimal reductive amination condition.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remains) | Amine nucleophilicity is too low. | Switch to Method B (Titanium). Heat the imine formation step to 60°C. |

| Low Yield (Imine seen but not reduced) | Steric bulk preventing hydride attack. | Increase reaction time after adding reductant. Switch from STAB to smaller hydride (NaBH₄ in MeOH) after imine formation. |

| Dialkylation (with Aldehydes) | Primary amine impurity or highly reactive aldehyde. | Ensure 1:1 stoichiometry. Add the aldehyde slowly to the amine/acid mixture. |

| Emulsion during Workup | Titanium salts or amphiphilic product. | For Method B: Use Rochelle's Salt (Sat. Pot. Sodium Tartrate) instead of NaOH to chelate Titanium during workup. |

References

-

PubChem. "3,3-Difluoropiperidine | C5H9F2N."[1] National Library of Medicine. Accessed October 26, 2023. [Link]

- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]

-

Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1995, 1391-1392. (Foundation for Method B).

Sources

Protecting group strategies for N-Boc-3,3-difluoro-1,4'-bipiperidine

Application Note: Strategic Manipulation of N-Boc-3,3-difluoro-1,4'-bipiperidine

Part 1: Executive Summary & Structural Intelligence

The Challenge: N-Boc-3,3-difluoro-1,4'-bipiperidine is a high-value scaffold in medicinal chemistry, particularly for GPCR and kinase programs.[1] The gem-difluoro moiety acts as a bioisostere for a carbonyl or sulfone, modulating pKa (lowering basicity by ~2-3 log units) and lipophilicity (logD) while blocking metabolic oxidation at the susceptible 3-position.[1]

Structural Definition: For this protocol, we define the core structure as tert-butyl 4-(3,3-difluoropiperidin-1-yl)piperidine-1-carboxylate .[1]

-

Ring A (Top): 3,3-difluoropiperidine (The "Warhead" or "Polarity Modulator").[1]

-

Ring B (Bottom): N-Boc-piperidine (The "Linker" or "Spacer").

Critical Reactivity Insight: The gem-difluoro group exerts a strong electron-withdrawing inductive effect ($ -I $).[1]

-

Basicity: The pKa of the amine in 3,3-difluoropiperidine is ~8.5–9.0, significantly lower than unsubstituted piperidine (~11.0).

-

Nucleophilicity: The nitrogen is less nucleophilic. Reductive aminations require longer reaction times or stronger activation compared to non-fluorinated analogs.[1]

-

Conformation: The fluorine atoms prefer an axial orientation due to the gauche effect, influencing the spatial arrangement of the bipiperidine system.

Part 2: Synthesis & Assembly (The "Build")

Before deprotection, the bipiperidine core must be assembled efficiently. The standard route is the reductive amination of N-Boc-4-piperidone with 3,3-difluoropiperidine.

Protocol A: Reductive Amination Assembly

Objective: Form the C-N bond between the two rings. Scale: 10 mmol basis.

Reagents:

-

N-Boc-4-piperidone (1.0 equiv)[1]

-

3,3-Difluoropiperidine HCl salt (1.1 equiv)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

-

Acetic Acid (AcOH) (1.0 equiv)[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [anhydrous][1]

-

Triethylamine (TEA) (1.1 equiv) – Critical for unlocking the HCl salt.

Step-by-Step Methodology:

-

Salt Break (In-situ): In a reaction vessel under $ N_2 $, suspend 3,3-difluoropiperidine HCl (1.1 equiv) in DCM (10 vol). Add TEA (1.1 equiv) and stir for 15 min at RT. Why: The fluorinated amine salt is stable; you must liberate the free base to facilitate imine formation.

-

Imine Formation: Add N-Boc-4-piperidone (1.0 equiv) and AcOH (1.0 equiv). Stir for 30–60 min. Note: The lower nucleophilicity of the difluoro-amine makes this equilibration step crucial.

-

Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise. Allow to warm to RT and stir for 12–16 hours.

-

Quench: Quench with sat. aq. $ NaHCO_3 $.[1]

-

Workup: Extract with DCM (3x). The product is lipophilic.[2] Wash combined organics with brine, dry over $ Na_2SO_4 $, and concentrate.[1]

-

Purification: Flash chromatography (Hex/EtOAc). The difluoro group reduces polarity; the product often elutes earlier than non-fluorinated analogs.

Part 3: Deprotection Strategies (The "Reveal")

Selecting the right deprotection method depends on the downstream chemistry and acid sensitivity of other functional groups.

Decision Matrix: Deprotection Conditions

| Method | Reagents | Conditions | Best For | Risk Factor |

| A (Standard) | 4N HCl in Dioxane | 0°C to RT, 1-2 h | Scale-up, forming stable HCl salts. | Hygroscopic salts; trapped HCl.[1] |

| B (Scavenger) | TFA / DCM (1:[1][3]4) | 0°C to RT, 1 h | Small scale, removing acid-labile byproducts. | TFA salts are oils/gums; difficult to weigh.[1] |

| C (Anhydrous) | TMSOTf / 2,6-Lutidine | 0°C, DCM | Highly acid-sensitive substrates.[1] | Moisture sensitivity; cost.[1] |

Protocol B: Standard HCl Deprotection (Scalable)

Objective: Clean removal of Boc to yield the secondary amine HCl salt.

-

Dissolution: Dissolve N-Boc-3,3-difluoro-1,4'-bipiperidine (1 equiv) in 1,4-dioxane (5 vol).

-

Acidification: Cool to 0°C. Add 4N HCl in dioxane (5–10 equiv) dropwise. Caution: Gas evolution (Isobutylene).[1]

-

Reaction: Warm to RT. Monitor by LCMS (usually complete < 2 h).[1]

-

Isolation:

-